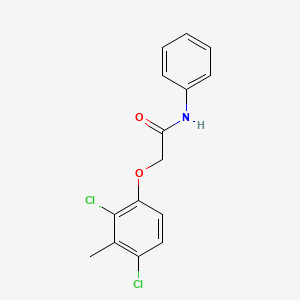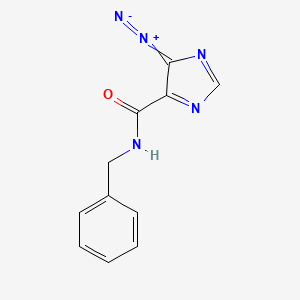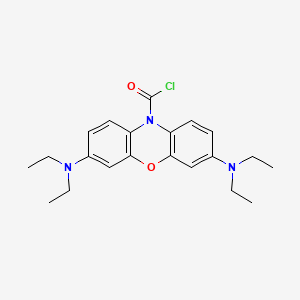
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves several steps. One common method includes the reaction of phenoxazine with diethylamine under specific conditions to introduce the diethylamino groups at the 3 and 7 positions. The carbonyl chloride group is then introduced through a subsequent reaction with phosgene or a similar reagent . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as crystallization and purification .
Chemical Reactions Analysis
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a photoredox catalyst in organic synthesis, aiding in the formation of complex molecules.
Mechanism of Action
The mechanism of action of 3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer and antimalarial applications . The compound’s photoredox properties enable it to participate in electron transfer reactions, making it valuable in catalysis and material science .
Comparison with Similar Compounds
3,7-Bis(diethylamino)-10H-phenoxazine-10-carbonyl chloride can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, used primarily as a dye and pigment.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Basic Blue 3: Another phenoxazine derivative with antimalarial activity.
What sets this compound apart is its unique combination of diethylamino and carbonyl chloride groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
83531-24-2 |
|---|---|
Molecular Formula |
C21H26ClN3O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3,7-bis(diethylamino)phenoxazine-10-carbonyl chloride |
InChI |
InChI=1S/C21H26ClN3O2/c1-5-23(6-2)15-9-11-17-19(13-15)27-20-14-16(24(7-3)8-4)10-12-18(20)25(17)21(22)26/h9-14H,5-8H2,1-4H3 |
InChI Key |
IHYXFXBECOCKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(CC)CC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
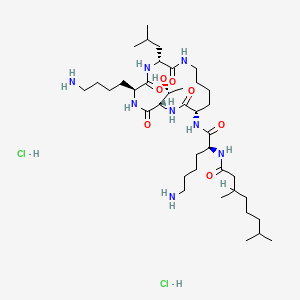
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
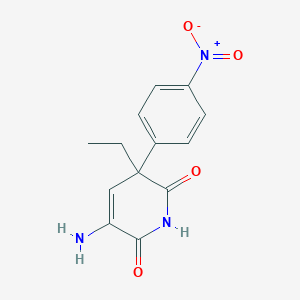
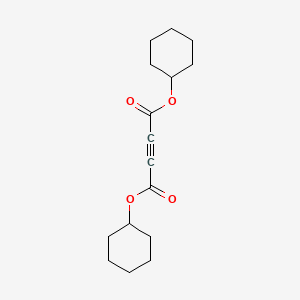
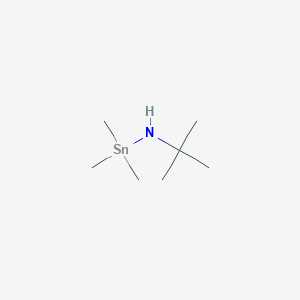
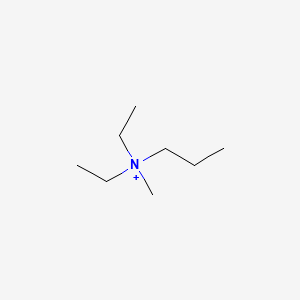


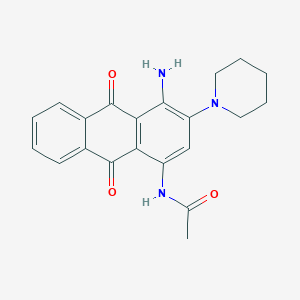
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

